molecular formula C15H10ClN3O B8309576 5-chloro-2-(4H-1,2,4-triazol-4-yl)benzophenone

5-chloro-2-(4H-1,2,4-triazol-4-yl)benzophenone

Cat. No.: B8309576
M. Wt: 283.71 g/mol
InChI Key: LLVFXKRKLRMCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(4H-1,2,4-triazol-4-yl)benzophenone is a useful research compound. Its molecular formula is C15H10ClN3O and its molecular weight is 283.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

[5-chloro-2-(1,2,4-triazol-4-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C15H10ClN3O/c16-12-6-7-14(19-9-17-18-10-19)13(8-12)15(20)11-4-2-1-3-5-11/h1-10H

InChI Key

LLVFXKRKLRMCRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of acetic anhydride (25.3 ml) and 97% formic acid (10.6 ml) is kep at ambient temperature (25°) for 30 minutes, cooled in an ice bath and treated with 3-amino-6-chloro-3,4-dihydro-4-hydroxy-4-phenylquinazoline (12.24 g, 0.0447 mole). The solution is kept at ambient temperature for 18 hours, diluted with acetic acid (25 ml), warmed to the reflux temperature during 1 hour and refluxed for 1.5 hours. The solution is concentrated in vacuo, and the residue is mixed with cold water, made alkaline with sodium hydroxide and extracted with chloroform. The extract is washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue is crystallized from ethylacetate to give 7.76 g of 5-chloro-2-(4H-1,2,4-triazol-4-yl)-benzophenone of melting point 184°-186° C., 0.971 g of melting point 182.5°-184° C., and 0.144 of melting point 181°-182° C.
Quantity
25.3 mL
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10.6 mL
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12.24 g
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25 mL
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Synthesis routes and methods II

Procedure details

In the manner given in Example 3, 7-chloro-5-phenyl-s-triazolo[4,3-a]quinoline is oxidized at low temperature with sodium periodate and ruthenium dioxide to give 5-chloro-2-(4H-1,2,4-triazol-4-yl)benzophenone.
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